7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
The compound 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is a coumarin derivative characterized by:
- A coumarin core (2H-chromen-2-one) substituted with hydroxy (-OH) at position 7, methyl groups at positions 3 and 4, and a piperazinylmethyl group at position 6.
- A 4-(pyridin-2-yl)piperazine moiety attached via a methylene bridge to the coumarin core.
Coumarins are known for diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects .
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-hydroxy-3,4-dimethyl-8-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C21H23N3O3/c1-14-15(2)21(26)27-20-16(14)6-7-18(25)17(20)13-23-9-11-24(12-10-23)19-5-3-4-8-22-19/h3-8,25H,9-13H2,1-2H3 |
InChI Key |
CWCNPDZWZYLCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=N4)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps. The reaction conditions often include the use of dry solvents, such as acetone, and bases like anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine moiety allows for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of compounds containing piperazine and chromene structures exhibit significant antidepressant effects. The compound has been studied for its potential to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. A structure-activity relationship (SAR) analysis revealed that modifications to the piperazine moiety can enhance selectivity and potency at these receptors, suggesting its utility in developing new antidepressants .
2. Anticancer Properties
Studies have shown that chromene derivatives can induce apoptosis in various cancer cell lines. Specifically, the compound has demonstrated cytotoxic effects against HepG2 liver cancer cells through mechanisms independent of classical apoptotic pathways. This highlights its potential as a lead compound for the development of novel anticancer agents .
3. Antimicrobial Activity
The antimicrobial properties of compounds similar to 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one have been explored extensively. Research indicates that these compounds can inhibit the growth of various bacterial and fungal pathogens. The incorporation of piperazine moieties has been linked to enhanced antimicrobial activity due to improved solubility and bioavailability .
Pharmacological Insights
1. Receptor Binding Studies
Binding affinity studies indicate that this compound exhibits high selectivity for dopamine D3 receptors compared to D2 receptors. Such selectivity is crucial for developing drugs with fewer side effects associated with D2 receptor antagonism, commonly observed in antipsychotic medications .
2. Neuroprotective Effects
The neuroprotective properties of related chromene compounds suggest potential applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with central nervous system pathways positions this compound as a candidate for further investigation in neuropharmacology .
Case Studies
Mechanism of Action
The mechanism of action of 7-hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications on the Coumarin Core
a. 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Key Differences : Lacks the 3,4-dimethyl groups on the coumarin core but shares the 8-(piperazinylmethyl) substitution.
- Structural Insights: DFT/B3LYP/6-311G(d,p) optimization shows bond lengths (e.g., C8–N1: 1.462 Å) and angles consistent with X-ray diffraction data, indicating stable geometry .
b. 7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-(pyridin-2-yl)-2H-chromen-2-one
- Key Differences : Features a pyridin-2-yl group at position 3 instead of the 3,4-dimethyl groups.
c. 7-Hydroxy-4-methyl-8-(piperazin-1-yl)chromen-2-ones
Piperazine Ring Modifications
a. 4-(Pyridin-2-yl)piperazine vs. 4-Methylpiperazine
- Biological Implications : Pyridinylpiperazine derivatives often exhibit higher affinity for neurotransmitter receptors (e.g., 5-HT1A) due to aromatic interactions .
b. Hydroxyethylpiperazine Derivatives
Heterocyclic Attachments Beyond Coumarin
a. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- Example: 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Replaces the coumarin core with a pyridopyrimidinone scaffold. Retains the piperazinylmethyl-pyridine moiety but shows altered bioactivity due to the heterocyclic core’s electron-deficient nature .
b. Indenopyridine-Substituted Coumarins
- Example: 7-Hydroxy-8-[4-(4-methoxyphenyl)-5H-indeno[1,2-b]pyridin-2-yl]-4-methyl-chromen-2-one Bulky indenopyridine substituents at position 8 reduce rotational freedom but enhance intercalation with DNA or enzymes .
Biological Activity
7-Hydroxy-3,4-dimethyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one, a compound belonging to the class of coumarins, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chromenone backbone with hydroxyl and dimethyl substituents, as well as a piperazine moiety linked to a pyridine ring. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of coumarin compounds exhibit significant antimicrobial properties. In studies involving various bacterial strains, certain derivatives demonstrated strong inhibitory effects against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa . The activity was quantified using Minimum Inhibitory Concentration (MIC) assays, revealing MIC values in the low micromolar range.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 7-Hydroxy Derivative | 15 | Staphylococcus pneumoniae |
| 7-Hydroxy Derivative | 25 | Pseudomonas aeruginosa |
Neuropharmacological Effects
The compound has been evaluated for its interactions with serotonin receptors. Specifically, it shows affinity for the 5-HT1A receptor, with Ki values indicating potent binding characteristics comparable to known agonists like 8-OH-DPAT . The biological evaluation highlighted the following findings:
| Compound | Ki (nM) | Receptor Type |
|---|---|---|
| 7-Hydroxy Compound | 0.78 | 5-HT1A |
| 7-Hydroxy Compound | 0.57 | 5-HT2A |
These results suggest that the compound may have potential applications in treating mood disorders or anxiety-related conditions.
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibits significant free radical scavenging ability, which is crucial for protecting cellular components from oxidative stress.
The biological activity of the compound is attributed to several mechanisms:
- Receptor Modulation : Binding to serotonin receptors alters neurotransmitter levels, potentially affecting mood and anxiety.
- Antimicrobial Action : The structure allows interaction with bacterial membranes, disrupting their integrity.
- Antioxidant Properties : The hydroxyl groups in the chromenone structure facilitate electron donation, neutralizing free radicals.
Case Studies
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Rheumatoid Arthritis Treatment : As part of traditional Chinese medicine formulations, it has shown efficacy in alleviating symptoms associated with rheumatoid arthritis by modulating inflammatory pathways .
- Neuroprotection : In vitro studies suggest that it may protect neuronal cells from oxidative damage, supporting its use in neurodegenerative disease research .
Q & A
Q. Methodology :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the pyridinyl-piperazine region (δ 2.5–3.5 ppm for piperazine protons; δ 8.0–8.5 ppm for pyridinyl protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 394.18 (calculated for C22H24N3O3).
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for chromen-2-one).
Discrepancies between predicted and observed data can be resolved via X-ray crystallography (e.g., SHELXL refinement) .
Basic: How is biological activity screening designed for this compound?
Q. Methodology :
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (CA IX/XII) using a stopped-flow CO2 hydration assay. Prepare recombinant enzymes, incubate with compound (0.1–100 µM), and measure IC50 values spectrophotometrically .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., HT-29 colon cancer) via MTT assays, with dose ranges of 10–100 µM over 48 hours .
Advanced: What crystallographic strategies resolve conformational ambiguities?
Q. Methodology :
- Data collection : Use high-resolution (<1.6 Å) synchrotron data to resolve piperazine-pyridinyl torsion angles.
- Refinement : Employ SHELXL for anisotropic displacement parameters and twin refinement if twinning is detected (e.g., Hooft parameter > 0.3) .
- Validation : Check Ramachandran plots for steric clashes in the chromenone core.
Advanced: How are substituent variations on the piperazine moiety studied in SAR?
Q. Methodology :
- Analog synthesis : Replace pyridin-2-yl with pyrimidin-4-yl or 4-chlorophenyl groups to assess steric/electronic effects.
- Binding affinity analysis : Perform molecular docking (e.g., AutoDock Vina) against CA IX active sites. Compare docking scores (e.g., ΔG = -9.2 kcal/mol for pyridin-2-yl vs. -8.5 kcal/mol for phenyl) .
Advanced: How to address NMR chemical shift contradictions in the chromenone core?
Q. Methodology :
- Computational validation : Run DFT calculations (B3LYP/6-311+G(d,p)) to predict shifts. For example, C-3 methyl protons may show deviations due to anisotropic effects from the coumarin ring .
- Variable-temperature NMR : Resolve dynamic effects (e.g., piperazine ring puckering) by acquiring spectra at 298 K and 318 K.
Advanced: What methods assess stability under physiological conditions?
Q. Methodology :
- pH stability : Incubate compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition peaks (>200°C) .
Advanced: How is computational modeling integrated with experimental data?
Q. Methodology :
- Molecular dynamics (MD) simulations : Simulate binding to CA XII over 100 ns to analyze hydrogen bonding with Thr200 (occupancy >80%).
- Free-energy perturbation (FEP) : Predict binding affinity changes for methyl group substitutions at C-3 .
Advanced: What purity analysis techniques are recommended?
Q. Methodology :
- HPLC : Use a reverse-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm. Acceptable purity: ≥95% (retention time: 8.2 minutes).
- TLC : Monitor reaction progress using silica gel 60 F254 plates (ethyl acetate/hexane, 3:7; Rf = 0.45) .
Advanced: How to design a high-throughput crystallography pipeline?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
